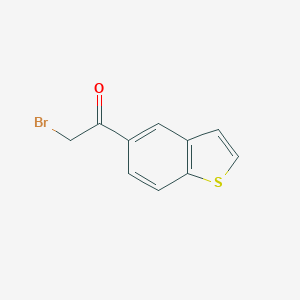

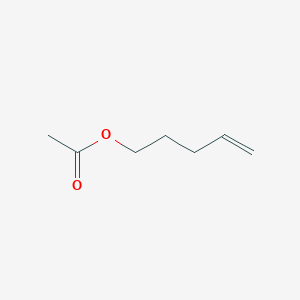

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, can involve multiple pathways. For instance, one method involves the reaction of (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst or by treating 2-bromo-1-benzothiophene with piperidine under specific conditions. Such methodologies highlight the versatility and complexity of synthesizing benzothiophene derivatives, with variations in procedures leading to different substituents on the benzothiophene core (Petrov, Popova, & Androsov, 2015).

Molecular Structure Analysis

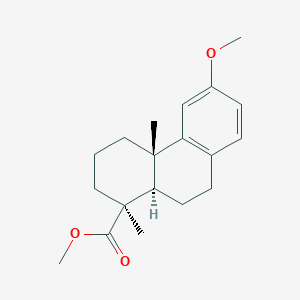

The molecular structure of benzothiophene derivatives, including our compound of interest, is pivotal for understanding its chemical behavior. X-ray diffraction studies provide insights into the crystal structure, enabling the analysis of bond lengths, angles, and overall molecular geometry. For similar compounds, such analysis has shown the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, which is crucial for understanding the reactivity and interaction with biological targets (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Pharmacological Profiles of Benzothiazepine Derivatives

Benzothiazepine derivatives are recognized for their wide range of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The pharmacological significance of these compounds lies in their diverse bioactivities, making them valuable in drug research for the development of new therapeutic agents. Research efforts are particularly focused on exploring the structure-activity relationships of potent benzothiazepine compounds to identify new compounds with improved efficacy and safety profiles (Dighe et al., 2015).

Synthetic Applications and Environmental Impact

The synthesis of benzothiazepine and related compounds involves a variety of chemical transformations, highlighting the development of novel synthetic methods. These efforts aim not only to create efficient pathways for producing these compounds but also to explore their environmental impact, including potential ecological risks associated with their occurrence in various ecosystems. For instance, novel brominated flame retardants, which can include benzothiazepine derivatives, have been reviewed for their occurrence in indoor air, dust, consumer goods, and food, underscoring the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1-Benzothiophen-5-yl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

1-(1-benzothiophen-5-yl)-2-bromoethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQPGUCRHJHYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427623 |

Source

|

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone | |

CAS RN |

1131-87-9 |

Source

|

| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)